
(1-Amino-3-methylbutyl)boronic acid
Descripción general
Descripción
(1-Amino-3-methylbutyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound is characterized by the presence of a boronic acid group attached to a 1-amino-3-methylbutyl chain. It is known for its role as a key pharmacophore in various therapeutic agents, particularly in the treatment of cancer.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with proteins and enzymes, often inhibiting their function .
Mode of Action
(1-Amino-3-methylbutyl)boronic acid is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent complexes with molecules that have cis-diols, such as sugars . This property allows them to interact with various biological targets. In the context of the Suzuki–Miyaura (SM) cross-coupling reaction, boronic acids participate in transmetalation, a process where they transfer their organic groups to a metal catalyst .
Biochemical Pathways
Boronic acids are integral to the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in various biochemical synthesis processes.
Result of Action
Boronic acids are known to inhibit the function of their target proteins and enzymes, which can lead to various downstream effects depending on the specific targets involved .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which involves boronic acids, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can occur in a variety of environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-methylbutyl)boronic acid typically involves the asymmetric borylation of imines anchored with chiral auxiliaries. One common method includes the use of (1S,2S,3R,5S)-(+)-2,3-pinanediol as a chiral auxiliary for the addition reaction, followed by chlorination and amination . Another approach involves copper-catalyzed borylation of the imine . Additionally, asymmetric catalytic hydrogenation is employed to control the chiral center of the boronic acid .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has been reported, enabling the synthesis of boronic acids with high throughput . This method involves Hal/Li exchange and electrophilic quench reactions.
Análisis De Reacciones Químicas
Types of Reactions: (1-Amino-3-methylbutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
- Anticancer Activity :
- (1-Amino-3-methylbutyl)boronic acid serves as a crucial component in the design of proteasome inhibitors. Bortezomib, the first FDA-approved proteasome inhibitor, utilizes this compound to block proteasomes, preventing the degradation of pro-apoptotic factors in cancer cells .
- Case Study : A study demonstrated that modifications to the boronic acid structure could enhance selectivity against specific cancer proteases while minimizing off-target effects on human proteasomes .
Enzyme Inhibition
- Mechanism-Based Inhibition :
Enzyme Target | Inhibition Type | IC50 Value (nM) |
---|---|---|
Human Proteasome | Competitive | 8.21 |
PfSUB1 (Plasmodium falciparum) | Selective Inhibition | >60-fold selectivity over H20S |
Organic Synthesis
- Cross-Coupling Reactions :
Sensor Development
Comparación Con Compuestos Similares
- Phenylboronic acid
- Methylboronic acid
- Butylboronic acid
Comparison: (1-Amino-3-methylbutyl)boronic acid is unique due to its specific structure, which allows it to interact with biological targets in a highly selective manner. Unlike simpler boronic acids, its amino and methylbutyl groups provide additional sites for interaction, enhancing its efficacy as an enzyme inhibitor and therapeutic agent .
Actividad Biológica
(1-Amino-3-methylbutyl)boronic acid, also known as a key pharmacophore in the proteasome inhibitor Velcade, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, supported by relevant data tables and case studies.
Overview of Biological Activity
This compound exhibits significant anticancer , antimicrobial , and antioxidant properties. Its mechanism of action primarily involves inhibition of proteasomes, which are crucial for regulating protein degradation in cells.
Anticancer Activity
The compound has been extensively studied for its role as a proteasome inhibitor. It is notably the active component in Velcade (bortezomib), which is used to treat multiple myeloma and certain types of lymphoma. The following table summarizes key findings regarding its anticancer activity:
Case Study: Velcade Efficacy
In clinical settings, Velcade has demonstrated efficacy in reducing tumor burden in patients with multiple myeloma. A study involving 300 patients indicated a significant increase in overall survival rates when treated with bortezomib compared to controls, showcasing the effectiveness of this compound derivatives in cancer therapy.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound against various pathogens, including resistant strains. The following table presents findings from studies assessing its antimicrobial efficacy:
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 13 | |
Escherichia coli | 10 | |
Methicillin-resistant S. aureus (MRSA) | 12 |
The compound acts by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Its binding affinity to these enzymes has been modeled, showing a strong interaction that leads to effective inhibition.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with serine residues in target enzymes, particularly in β-lactamases and proteasomes. This interaction is critical for its inhibitory effects:
- Proteasome Inhibition : The compound binds to the active site of the 26S proteasome, preventing substrate degradation and leading to apoptosis in cancer cells.
- β-Lactamase Inhibition : It mimics the natural substrate of β-lactam antibiotics, effectively blocking bacterial resistance mechanisms.
Summary
This compound is an important compound with significant biological activities, particularly in cancer therapy and antimicrobial applications. Its role as a proteasome inhibitor has paved the way for advancements in treating hematological malignancies, while its antimicrobial properties address critical challenges posed by resistant bacterial strains.
Further research into its derivatives and analogs may enhance its therapeutic potential across various medical fields. Continued exploration into structure-activity relationships will be essential for optimizing its efficacy and safety profiles.
Propiedades
IUPAC Name |
(1-amino-3-methylbutyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14BNO2/c1-4(2)3-5(7)6(8)9/h4-5,8-9H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGMQYRPZOGZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.